4-Trifluoroacetylphenol benzyl ether
Description
Structure
3D Structure
Properties
CAS No. |
137614-78-9 |
|---|---|
Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14(19)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
OSXBYCLYYVYZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Trifluoroacetylphenol Benzyl Ether
Strategies for the Construction of the Benzyl (B1604629) Ether Moiety
The formation of the benzyl ether moiety is a critical step in the synthesis of the target compound, serving to protect the phenolic hydroxyl group during subsequent functionalization. Various strategies have been developed for this purpose, ranging from traditional nucleophilic substitution reactions to advanced catalytic systems.
Modern Adaptations of the Williamson Ether Synthesis for Hindered Substrates
The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing benzyl ethers of phenols, this involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. francis-press.com
Traditional conditions often involve the use of strong bases like sodium hydride (NaH) in aprotic polar solvents such as N,N-dimethylformamide (DMF). nih.gov However, for sterically hindered phenols, the reaction rate can be sluggish. Modern adaptations focus on enhancing the reactivity of the nucleophile and the efficiency of the reaction. One key innovation is the use of phase-transfer catalysts (PTCs) , such as tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org PTCs facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl halide is present, thereby accelerating the reaction. For instance, the addition of a catalytic amount of TBAI has been shown to dramatically reduce reaction times for the benzylation of hindered hydroxyl groups, from hours to mere minutes at room temperature. organic-chemistry.org
Another approach to overcome steric hindrance is the careful selection of the base and solvent system. The use of potassium carbonate (K₂CO₃) in DMF is a common and effective combination for the benzylation of phenols. nih.gov The heterogeneity of the reaction can be advantageous, and the choice of a polar aprotic solvent helps to solvate the cation without deactivating the phenoxide nucleophile.
| Method | Substrate Type | Key Reagents | Advantages | Challenges |
| Classical Williamson | Simple Phenols | NaH, Benzyl Bromide, DMF | Well-established, high yields for unhindered substrates. | Requires strong base, potential for side reactions. nih.gov |
| Phase-Transfer Catalysis | Hindered Phenols | K₂CO₃, Benzyl Bromide, TBAI, Biphasic solvent | Accelerates reaction, milder conditions, suitable for hindered substrates. organic-chemistry.org | Catalyst can sometimes be difficult to remove. |
| Optimized Base/Solvent | Various Phenols | K₂CO₃, Benzyl Bromide, DMF/Acetone | Good yields, readily available reagents. nih.govrsc.org | Can require elevated temperatures for less reactive substrates. |
Benzylation via Activated Pyridinium (B92312) Salts and Imidates
To circumvent the often harsh basic conditions of the Williamson ether synthesis, methods utilizing activated benzylating agents under neutral or mildly acidic conditions have been developed. These approaches are particularly valuable for substrates sensitive to strong bases.
Activated Pyridinium Salts , such as 2-benzyloxy-1-methylpyridinium triflate, serve as stable, neutral organic salts that can transfer a benzyl group to an alcohol upon warming. researchgate.net The reaction is typically mediated by a non-nucleophilic base like triethylamine, which can act as both a promoter and a scavenger. organic-chemistry.org This method has shown high chemoselectivity for the benzylation of carboxylic acids in the presence of unprotected phenols, but modifications to the protocol allow for the efficient benzylation of alcohols as well. nih.gov The in situ generation of the active pyridinium salt from 2-benzyloxypyridine and methyl triflate offers a convenient alternative. nih.gov
Imidates , another class of powerful benzylating agents, allow for O-benzylation under mildly acidic conditions. Benzyl trichloroacetimidate, for example, reacts with hydroxyl groups in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) to yield the corresponding benzyl ether. rsc.orgd-nb.info A newer generation reagent, benzyl N-phenyl-2,2,2-trifluoroacetimidate, has been developed as a more stable alternative to benzyl trichloroacetimidate. oup.com It can be activated by catalytic amounts of trimethylsilyl (B98337) triflate (TMSOTf) and is effective even for sterically hindered alcohols. oup.comresearchgate.net
| Reagent Type | Example Reagent | Activator/Conditions | Key Features |
| Pyridinium Salt | 2-Benzyloxy-1-methylpyridinium triflate | Heat (e.g., 83 °C in trifluorotoluene) | Stable, neutral reagent; mild conditions. researchgate.netorganic-chemistry.org |
| Imidate | Benzyl trichloroacetimidate | Catalytic TfOH or TMSOTf | Mildly acidic conditions, suitable for base-sensitive substrates. rsc.orgd-nb.info |
| Imidate | Benzyl N-phenyl-2,2,2-trifluoroacetimidate | Catalytic TMSOTf | More stable than trichloroacetimidate, good for hindered substrates. oup.com |
Chemoselective Etherification Techniques Utilizing Catalytic Systems
Modern organic synthesis has seen a surge in the development of catalytic methods for C-O bond formation, offering high chemoselectivity and milder reaction conditions. For the benzylation of phenols, several transition metal-based catalytic systems have proven effective.
A palladium-catalyzed approach allows for the benzylation of phenols under neutral conditions. organic-chemistry.org This method utilizes a palladium catalyst, such as one generated in situ from Pd(η³-C₃H₅)Cp and a phosphine (B1218219) ligand like DPEphos, to facilitate the reaction between a phenol and a benzyl carbonate (e.g., benzyl methyl carbonate). organic-chemistry.org The reaction proceeds efficiently at moderate temperatures (60–80 °C) without the need for a base, making it highly suitable for complex molecules with sensitive functional groups. organic-chemistry.org
Gold catalysts , such as gold(I) chloride (AuCl), have also been employed in the synthesis of benzyl-protected phenols through a formal [3+3] cycloaddition approach, showcasing the versatility of gold catalysis in C-O bond formation. organic-chemistry.org Furthermore, iron salts like FeSO₄ have been reported as mediators for the synthesis of benzyl ethers from benzyl bromides and alcohols under mild, base-free conditions. researchgate.net
| Catalyst System | Benzyl Source | Conditions | Selectivity/Advantages |
| Palladium/DPEphos | Benzyl methyl carbonate | Neutral, 60-80 °C | High chemoselectivity for phenols, avoids strong bases. organic-chemistry.org |
| Gold(I) Chloride | Benzyl allenyl ether | Dichloromethane (B109758), rt | Formal [3+3] cycloaddition, precise control of substitution. organic-chemistry.org |
| Iron(II) Sulfate | Benzyl bromide | Base-free, mild conditions | Inexpensive and recoverable mediator. researchgate.net |
Green Chemistry Approaches to Benzyl Ether Formation (e.g., Solvent-Free Conditions)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzyl ether synthesis. A significant focus has been on reducing or eliminating the use of volatile organic solvents.
Solvent-free reactions , often assisted by microwave irradiation , have emerged as a powerful green alternative. cem.com The benzylation of phenols can be carried out by adsorbing the reactants onto a solid support, such as acidic alumina, and irradiating the mixture in a microwave oven. researchgate.net This technique often leads to dramatically reduced reaction times and improved yields compared to conventional heating. rsc.org In some cases, the reaction between a phenol and a benzyl halide can be performed with a solid base like potassium hydroxide (B78521) in the absence of any solvent, providing a simple and efficient procedure. ias.ac.in
The combination of microwave irradiation and ultrasound has also been explored for Williamson ether synthesis in the absence of phase-transfer catalysts, further enhancing the green credentials of the process. researchgate.net The choice of benzylating agent is also a consideration in green chemistry; using benzyl alcohol in place of benzyl chloride is advantageous as it is less corrosive and the reaction is more atom-economical. daneshyari.com
| Green Approach | Key Conditions | Advantages | Considerations |
| Microwave-Assisted, Solvent-Free | Reactants on solid support (e.g., alumina), microwave irradiation | Rapid reaction times, reduced waste, high efficiency. researchgate.netrsc.orgresearchgate.net | Scalability can be a challenge. |
| Solid-Phase, Solvent-Free | Solid KOH, neat reactants | Simple procedure, no solvent required. ias.ac.in | May not be suitable for all substrates. |
| Alternative Reagents | Benzyl alcohol instead of benzyl chloride | Less corrosive, more atom-economical. daneshyari.com | Often requires a catalyst and higher temperatures. |
Introduction and Functionalization of the Trifluoroacetyl Group
Following the protection of the phenolic hydroxyl group, the next key transformation is the introduction of the trifluoroacetyl group onto the aromatic ring. This is typically achieved through an electrophilic acylation reaction.
Direct Trifluoroacetylation of Phenolic Precursors
The direct introduction of a trifluoroacetyl group onto an aromatic ring is most commonly accomplished through a Friedel-Crafts acylation reaction. wikipedia.org For an activated ring system like a benzyl ether of phenol, this reaction can proceed with high efficiency. The most common trifluoroacetylating agent is trifluoroacetic anhydride (B1165640) (TFAA) . wikipedia.org
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), although the strong coordination of the Lewis acid to the oxygen atoms of the substrate and product can sometimes complicate the reaction and require stoichiometric amounts of the catalyst. stackexchange.comechemi.com To circumvent this, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be used to promote the reaction. stackexchange.com
The directing effect of the benzyloxy group is paramount. As an ortho-, para-directing group, it will direct the incoming electrophile (the trifluoroacetyl cation or its equivalent) to the positions ortho and para to itself. Due to steric hindrance from the bulky benzyloxy group, the acylation is expected to occur predominantly at the para position, leading to the desired 4-trifluoroacetylphenol benzyl ether.
It is also possible to form a trifluoroacetate (B77799) ester by O-acylation of the phenol. researchgate.net However, under Friedel-Crafts conditions, particularly with an excess of catalyst, the initially formed O-acylated product can undergo a Fries rearrangement to yield the more stable C-acylated product, the hydroxyarylketone. stackexchange.comechemi.com By protecting the phenol as a benzyl ether, the possibility of O-acylation is eliminated, and the reaction proceeds directly to the desired C-acylated product.
| Reagent | Catalyst | Reaction Type | Key Outcome for Benzyl Ether Precursor |
| Trifluoroacetic Anhydride (TFAA) | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | Direct C-acylation at the para position. wikipedia.org |
| Trifluoroacetic Anhydride (TFAA) | Brønsted Acid (e.g., TfOH) | Friedel-Crafts Acylation | Promotes C-acylation, can be an alternative to Lewis acids. stackexchange.com |
| Trifluoroacetyl Chloride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | Gaseous reagent, less convenient than TFAA. wikipedia.org |
Synthetic Routes to 4-Trifluoroacetylphenyl Substructures
The creation of the 4-trifluoroacetylphenyl substructure is most commonly achieved through the Friedel-Crafts acylation of phenol or a protected phenol derivative. This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the aromatic ring. The choice of the acylating agent and catalyst is crucial for the success of this transformation. Trifluoroacetic anhydride is a common and effective acylating agent for this purpose.
The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. For instance, trifluoromethanesulfonic acid can serve as both a catalyst and a solvent, promoting efficient C-acylation. Another approach involves the use of trifluoroacetic acid, which can also catalyze the Friedel-Crafts acylation. The para-selectivity of the acylation of phenol is a key consideration, as the hydroxyl group is an ortho-, para-directing group. Steric hindrance and specific catalyst coordination can favor the formation of the desired para-substituted product.
An alternative, though less direct, route to a related substructure involves the synthesis of 4-hydroxyacetophenone, which can be prepared by the Friedel-Crafts acetylation of phenol with acetic acid using hydrogen fluoride (B91410) as a catalyst. However, the subsequent conversion of the methyl ketone to a trifluoromethyl ketone would require additional, often harsh, fluorination steps.
Convergent and Linear Synthesis Pathways to this compound
Order of Functional Group Installation: Benzylation vs. Trifluoroacetylation
The sequence in which the benzyl ether and the trifluoroacetyl group are introduced is a critical strategic decision. Two main linear synthetic routes are plausible:
Route A: Benzylation followed by Trifluoroacetylation. In this pathway, phenol is first converted to 4-benzyloxyphenol (benzyl phenyl ether). The benzyloxy group is an ortho-, para-director and is an activating group for electrophilic aromatic substitution. This activation facilitates the subsequent Friedel-Crafts trifluoroacetylation at the para position. The electron-donating nature of the ether oxygen enhances the nucleophilicity of the aromatic ring, making the acylation step more facile compared to the acylation of a deactivated ring.
Route B: Trifluoroacetylation followed by Benzylation. This route begins with the Friedel-Crafts trifluoroacetylation of phenol to form 4-trifluoroacetylphenol. The trifluoroacetyl group is a strong electron-withdrawing group and a meta-director. This deactivates the aromatic ring towards further electrophilic substitution. The subsequent step would be the O-benzylation of the phenolic hydroxyl group via a Williamson ether synthesis. The electron-withdrawing trifluoroacetyl group increases the acidity of the phenolic proton, which can facilitate its deprotonation to form the phenoxide anion required for the Williamson ether synthesis.
A comparative analysis suggests that Route A is generally the more favorable pathway . The activating effect of the benzyloxy group in the Friedel-Crafts acylation step is a significant advantage, likely leading to higher yields and milder reaction conditions. In contrast, the deactivating effect of the trifluoroacetyl group in Route B could necessitate more forcing conditions for any subsequent electrophilic aromatic substitution, although for the targeted synthesis, the next step is nucleophilic substitution at the oxygen. While the increased acidity of 4-trifluoroacetylphenol in Route B is beneficial for the deprotonation step of the Williamson ether synthesis, the initial Friedel-Crafts reaction on phenol may lead to a mixture of ortho and para isomers, complicating purification.
| Synthetic Pathway | Step 1 | Intermediate | Step 2 | Product | Key Consideration |
|---|---|---|---|---|---|
| Route A (Linear) | Benzylation of Phenol | 4-Benzyloxyphenol | Friedel-Crafts Trifluoroacetylation | This compound | Activating benzyloxy group facilitates acylation. |
| Route B (Linear) | Friedel-Crafts Trifluoroacetylation of Phenol | 4-Trifluoroacetylphenol | Benzylation | This compound | Deactivating trifluoroacetyl group; increased phenol acidity. |
Strategic Use of Protecting Group Chemistry in Multi-Step Syntheses
In the synthesis of this compound, the benzyl group can itself be considered a protecting group for the phenolic hydroxyl. This is particularly relevant in scenarios where the free hydroxyl group might interfere with subsequent reactions. For instance, in the Friedel-Crafts acylation step of Route A, having the hydroxyl group protected as a benzyl ether prevents potential O-acylation and other side reactions that could occur with a free phenol.
In more complex syntheses involving phenols, other protecting groups might be employed. For example, if the desired final product were a phenol, a temporary protecting group could be used during an intermediate step like a Friedel-Crafts reaction. Silyl ethers are one such class of protecting groups that can be used to protect phenolic hydroxyls. These groups can be readily introduced and are typically removed during the aqueous workup of the Friedel-Crafts reaction, directly yielding the acylated phenol. However, for the synthesis of the target benzyl ether, this strategy is less direct as it would require a subsequent benzylation step.
Catalytic Systems and Reagent Optimization in Synthesis
The efficiency of the synthesis of this compound is highly dependent on the choice and optimization of catalysts and reagents for both the trifluoroacetylation and benzylation steps.
For the Friedel-Crafts Trifluoroacetylation:
Catalysts: A range of Lewis and Brønsted acids can be employed. Trifluoromethanesulfonic acid (TfOH) is a powerful catalyst that can also serve as the reaction solvent. Trifluoroacetic acid (TFA) and its anhydride (TFAA) are also effective, with TFAA often acting as both the acylating agent and a catalyst. Traditional Lewis acids such as aluminum chloride (AlCl₃) can be used, but they are often required in stoichiometric amounts and can lead to complex workup procedures.
Reagents: Trifluoroacetic anhydride is the most common trifluoroacetylating agent. The choice of solvent is also important, with non-polar solvents like dichloromethane often being suitable.
For the Williamson Ether Synthesis (Benzylation):
Bases: The reaction requires a base to deprotonate the phenolic hydroxyl group. The choice of base depends on the acidity of the phenol. For phenols with electron-withdrawing groups like 4-trifluoroacetylphenol, weaker bases such as potassium carbonate may be sufficient. For less acidic phenols, stronger bases like sodium hydride are often used.
Reagents: Benzyl bromide or benzyl chloride are the typical alkylating agents. The reaction is often facilitated by the use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base and enhance the nucleophilicity of the phenoxide.
| Reaction | Catalyst/Reagent Class | Specific Examples | Role |
|---|---|---|---|
| Friedel-Crafts Trifluoroacetylation | Brønsted Acids | Trifluoromethanesulfonic acid (TfOH), Trifluoroacetic acid (TFA) | Catalyst |
| Lewis Acids | Aluminum chloride (AlCl₃) | Catalyst | |
| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Reagent | |
| Williamson Ether Synthesis | Bases | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonating Agent |
| Alkylating Agents | Benzyl bromide, Benzyl chloride | Reagent |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 4 Trifluoroacetylphenol Benzyl Ether
Reactivity of the Trifluoroacetyl Moiety
The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. Its primary site of reactivity is the highly electrophilic carbonyl carbon.
The carbonyl carbon of the trifluoroacetyl group is exceptionally electrophilic due to the strong inductive effect of the three fluorine atoms. This high electrophilicity makes it highly susceptible to nucleophilic attack, often favoring the formation of stable tetrahedral intermediates.
Hydrate (B1144303) Formation: Trifluoromethyl ketones readily form stable gem-diol hydrates in the presence of water. The equilibrium for hydration is shifted far to the right compared to non-fluorinated ketones. This stability arises because the electron-withdrawing CF₃ group destabilizes the carbonyl group while stabilizing the hydrate through both inductive effects and anomeric interactions. For 4-Trifluoroacetylphenol benzyl (B1604629) ether, this means it is likely to exist predominantly as its hydrate form in aqueous or protic media.
Nucleophilic Addition: The enhanced electrophilicity of the carbonyl carbon facilitates addition reactions with a wide range of nucleophiles.
Carbon Nucleophiles: Organometallic reagents (e.g., Grignard, organolithium) and enolates add to the carbonyl to form tertiary trifluoromethyl alcohols. Benzylboronic esters have also been shown to add to trifluoromethyl ketones.
Hydride Reagents: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily produces the corresponding trifluoromethyl-substituted secondary alcohol.
Heteroatom Nucleophiles: Alcohols and amines add reversibly to form hemiketals and hemiaminals, respectively. These intermediates are often more stable than those derived from non-fluorinated ketones.
Condensation Reactions: The trifluoroacetyl group can participate in condensation reactions, often serving as a key building block for the synthesis of fluorine-containing heterocycles. researchgate.net
Reaction with Amines: Condensation with primary amines can lead to the formation of imines, which are themselves reactive intermediates.
Reaction with 1,2- or 1,3-Dinucleophiles: Reactions with compounds containing two nucleophilic sites (e.g., hydrazines, hydroxylamines, ureas, 1,2-diamines) can be used to construct five- or six-membered heterocyclic rings incorporating the CF₃ group. These reactions leverage the high reactivity of the trifluoroacetyl carbonyl to drive cyclization. researchgate.net
Transformations to Other Fluorinated Functional Groups and Aromatic Systems
The trifluoroacetyl group in 4-Trifluoroacetylphenol benzyl ether is a versatile functional handle for the synthesis of other complex fluorinated molecules. The reactivity of the ketone allows for several transformations, including reduction and oxidation pathways, which lead to different classes of fluorinated compounds.
Reduction to Trifluoroethyl Alcohols: A primary transformation pathway for aryl trifluoromethyl ketones, such as this compound, is the reduction of the carbonyl group. This reaction yields a chiral trifluoro-substituted secondary alcohol, a valuable building block in medicinal chemistry. Various reducing agents can accomplish this, with asymmetric reductions being of particular interest to produce enantiomerically enriched products. For instance, chiral reducing agents like BINAL-H have been shown to reduce aryl trifluoromethyl ketones with good to excellent enantioselectivity. The resulting 1-aryl-2,2,2-trifluoroethanol derivative can then undergo further reactions, such as etherification or esterification at the newly formed hydroxyl group. The general scheme for this reduction is as follows:
Baeyer-Villiger Oxidation to Phenyl Trifluoroacetate (B77799): The Baeyer-Villiger oxidation transforms ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. When applied to an aryl trifluoromethyl ketone like this compound, the reaction is highly regioselective. The migratory aptitude of different groups determines the structure of the resulting ester. In this case, the aryl group has a much higher migratory aptitude than the trifluoromethyl group. Consequently, the aryl group migrates, leading to the formation of a 4-(benzyloxy)phenyl trifluoroacetate. This reaction effectively converts the trifluoromethyl ketone into a trifluoroacetate ester, another important fluorinated functional group. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation.
These transformations highlight the utility of the trifluoroacetyl moiety not just as a stable functional group, but as an intermediate for accessing other valuable fluorinated structures, such as chiral trifluoromethyl-substituted carbinols and trifluoroacetate esters.
Electronic and Steric Influence of Substituents on Reaction Kinetics and Selectivity
The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its substituents: the trifluoroacetyl group and the benzyloxy group. The Hammett equation provides a quantitative means to assess these effects, particularly for reactions involving the aromatic ring.
The trifluoroacetyl group (–COCF₃) is a potent electron-withdrawing group. This is due to two combined electronic effects:
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the carbonyl carbon. This positive polarization is then relayed through the sigma bond to the aromatic ring, withdrawing electron density from it.
Resonance Effect (-M or -R): The carbonyl group itself is a deactivating group that withdraws electron density from the aromatic ring via resonance (mesomerism). It delocalizes the π-electrons of the ring onto the carbonyl oxygen, creating additional resonance structures with a positive charge on the ring.
Together, these effects make the trifluoroacetyl group one of the most strongly deactivating substituents. This deactivation significantly reduces the rate of electrophilic aromatic substitution reactions compared to benzene (B151609). The Hammett substituent constants, σ, quantify this effect. A positive σ value indicates an electron-withdrawing group that slows down reactions accelerated by electron donation (like most electrophilic aromatic substitutions).
| Substituent Group | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -COCF₃ | 0.55 | 0.66 |
| -COCH₃ | 0.38 | 0.50 |
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
Data sourced from Hansch et al. (1991).
As shown in the table, the σ values for the trifluoroacetyl group are large and positive, confirming its strong electron-withdrawing nature, comparable to the well-known nitro group. The σ_para value is greater than the σ_meta value, indicating that the electron-withdrawing effect is stronger at the para position, which is typical for groups that exert both inductive and resonance effects.
Conversely, the benzyloxy group (–OCH₂Ph) at position 1 is an activating group. While the oxygen is electronegative and exerts a modest electron-withdrawing inductive effect, its dominant influence is a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. This effect enriches the electron density of the aromatic ring, particularly at the ortho and para positions, promoting electrophilic aromatic substitution. However, in this compound, the powerful deactivating effect of the para-trifluoroacetyl group overrides the activating effect of the benzyloxy group, rendering the ring electron-poor and less reactive towards electrophiles.
Steric effects, which arise from the spatial arrangement of atoms, play a critical role in the reactivity of this compound. Both the benzyloxy and trifluoroacetyl groups are sterically demanding, influencing the accessibility of reactive sites.
The benzyloxy group is particularly bulky. Its presence can sterically hinder the approach of reagents to the adjacent ortho positions (positions 2 and 6) of the aromatic ring. This steric hindrance can affect the regioselectivity of reactions like electrophilic aromatic substitution, favoring attack at the less hindered meta positions (positions 3 and 5), even though these positions are electronically less favored by the benzyloxy group. However, given the strong deactivating nature of the trifluoroacetyl group, such reactions are generally disfavored across the entire ring.
The reactivity of the ketone carbonyl group can also be influenced by steric hindrance. The bulky aromatic substituent on one side and the trifluoromethyl group on the other may restrict the trajectory of nucleophilic attack.
Furthermore, the conformational flexibility of the benzyl ether linkage is an important consideration. The molecule is not static; rotation can occur around the C(ring)–O, O–CH₂, and CH₂–Ph bonds. Certain conformations may be more stable or more reactive than others. For example, specific spatial arrangements might facilitate or hinder intramolecular interactions or the approach of a reactant. In reactions involving the benzyloxy group itself, such as its cleavage via hydrogenolysis, the conformation of the group can affect its interaction with the surface of a heterogeneous catalyst, thereby influencing the reaction rate.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies
Understanding the precise pathway by which this compound undergoes transformation requires detailed mechanistic studies. Kinetic analysis and isotopic labeling are two powerful, complementary techniques used to probe reaction mechanisms.
Kinetic Studies: Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law and activation parameters (enthalpy and entropy of activation). For reactions involving this compound, this approach can reveal crucial mechanistic details.
For example, in a nucleophilic addition to the trifluoroacetyl group, kinetic analysis can determine the order of the reaction with respect to the ketone and the nucleophile. This information helps to establish whether the nucleophilic attack is the rate-determining step. A study on the reduction of various aryl trifluoromethyl ketones found that the reaction rate, after correcting for ketone hydration, correlated well with Hammett σ values, yielding a positive ρ (rho) value of +1.98. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is consistent with a mechanism where the rate-determining step involves the buildup of negative charge on the carbonyl group, a characteristic of nucleophilic attack or hydride transfer. Similar kinetic studies on the oxidation or reduction of this compound would provide analogous insights into its mechanistic pathways.
Isotopic Labeling Studies: Isotopic labeling is an unambiguous method for tracing the fate of specific atoms throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can follow the label's position in the products to distinguish between possible mechanisms.
Baeyer-Villiger Oxidation Mechanism: The mechanism of the Baeyer-Villiger reaction was famously elucidated using ¹⁸O labeling. When benzophenone (B1666685) was oxidized with ¹⁸O-labeled peroxyacid, the label was found exclusively in the carbonyl oxygen of the resulting ester product. This result supported the "Criegee intermediate" mechanism, where the peroxyacid attacks the carbonyl carbon, followed by the migration of a substituent to the adjacent peroxide oxygen. A similar experiment on this compound using an ¹⁸O-labeled peroxyacid would be expected to yield 4-(benzyloxy)phenyl trifluoroacetate with the ¹⁸O incorporated solely into the ether oxygen of the ester linkage, confirming the migratory insertion pathway.
Reduction Mechanism: Deuterium (B1214612) labeling is frequently used to probe the mechanisms of ketone reductions. For example, if the reduction of this compound is performed with a deuterated reducing agent like sodium borodeuteride (NaBD₄), the resulting alcohol product will contain a deuterium atom on the carbon atom of the C-O bond. Analyzing the position of the deuterium confirms that a direct transfer of a deuteride (B1239839) ion to the carbonyl carbon occurred. Furthermore, measuring the reaction rates of the normal versus the deuterated substrate can reveal a kinetic isotope effect (KIE), which provides information about bond-breaking or bond-forming events involving that atom in the rate-determining step.
These mechanistic tools, when applied to reactions of this compound, provide a detailed picture of transition states, reaction intermediates, and the flow of electrons and atoms during its chemical transformations.
Advanced Spectroscopic and Theoretical Characterization for Mechanistic and Electronic Insights
Spectroscopic Methodologies for Elucidating Electronic Structure and Molecular Dynamics
Spectroscopic techniques are indispensable for probing the molecular framework and electronic properties of 4-Trifluoroacetylphenol benzyl (B1604629) ether. Each method offers a unique window into the compound's behavior at the atomic and molecular level.
High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be a primary tool for confirming the molecular structure of 4-Trifluoroacetylphenol benzyl ether and probing the electronic environments of its various nuclei.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenoxy and benzyl rings. The chemical shifts of the protons on the trifluoroacetyl-substituted ring would be influenced by the strong electron-withdrawing nature of the -COCF₃ group, likely causing them to appear at a lower field (higher ppm) compared to the protons on the benzyl group's phenyl ring. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would typically appear as a singlet, with a chemical shift indicative of its proximity to an oxygen atom and an aromatic ring.
¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the trifluoroacetyl group would be readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the trifluoroacetyl-substituted ring would also exhibit shifts influenced by the electron-withdrawing substituent. Fluorine-carbon coupling (¹⁹F-¹³C) could further aid in the assignment of signals for the CF₃ group and the adjacent carbonyl carbon.
Conformational Dynamics: Advanced NMR techniques, such as variable temperature NMR, could provide insights into the conformational dynamics of the molecule, particularly rotation around the ether linkage and the C-C bond connecting the carbonyl group to the phenyl ring.
| Expected ¹H NMR Data for this compound | |
| Proton Type | Expected Chemical Shift (ppm) |
| Aromatic (Trifluoroacetyl-substituted ring) | Downfield |
| Aromatic (Benzyl ring) | Mid-range aromatic |
| Benzylic Methylene (-O-CH₂-Ph) | ~5.0 |
| Expected ¹³C NMR Data for this compound | |
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | Downfield |
| Trifluoromethyl (CF₃) | Characteristic quartet |
| Aromatic (C-O) | Mid-range aromatic |
| Benzylic Methylene (-O-CH₂-Ph) | ~70 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. The electron-withdrawing trifluoromethyl group would likely shift this band to a higher wavenumber compared to a simple acetophenone. Other characteristic bands would include C-O-C stretching vibrations for the ether linkage, C-F stretching vibrations for the trifluoromethyl group, and various C-H and C=C stretching and bending vibrations for the aromatic rings.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
| Expected Vibrational Frequencies for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | High (influenced by CF₃) |
| C-O-C Stretch (Ether) | ~1250-1000 |
| C-F Stretch | ~1350-1100 |
| Aromatic C=C Stretch | ~1600-1450 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.
Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways. Alpha-cleavage next to the ether oxygen is a common fragmentation route for ethers, which could lead to the formation of a stable benzyl cation (m/z 91) or a trifluoroacetylphenoxide radical. Cleavage of the bond between the carbonyl group and the phenyl ring could generate a trifluoroacetyl cation or a benzyloxyphenyl cation. The presence of the stable tropylium (B1234903) ion (m/z 91) is a very common feature in the mass spectra of compounds containing a benzyl group.
Potential Major Fragments:
m/z 91: Tropylium cation ([C₇H₇]⁺) from cleavage of the benzylic C-O bond.
[M-91]⁺: Loss of a benzyl radical.
[M-CF₃]⁺: Loss of a trifluoromethyl radical.
[M-COCF₃]⁺: Loss of a trifluoroacetyl radical.
Computational Chemistry and Quantum Mechanical Investigations
Theoretical calculations provide a powerful complement to experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules.
Geometry Optimization: DFT calculations would be used to determine the most stable three-dimensional conformation of this compound. This would provide precise information on bond lengths, bond angles, and dihedral angles.
Electronic Properties: From the optimized geometry, various electronic properties could be calculated. The distribution of electron density would highlight the polarization of bonds due to the electronegative oxygen, fluorine, and carbonyl groups. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, indicating the likely sites for nucleophilic and electrophilic attack.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are particularly well-suited for studying reaction mechanisms.
Reaction Pathways: For any potential reaction involving this compound, such as its synthesis or decomposition, ab initio methods could be used to map out the entire reaction pathway. This involves calculating the energies of reactants, products, intermediates, and transition states.
Transition State Characterization: By locating and characterizing the transition state structures, chemists can determine the activation energy for a reaction. Vibrational frequency calculations on these transition states can confirm that they represent a true saddle point on the potential energy surface, thus validating the proposed mechanism.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and the influence of the surrounding environment on a molecule's structure. For this compound, MD simulations would be crucial in elucidating the dynamic interplay between its flexible benzyl ether tail and the substituted aromatic ring.
Conformational Landscapes: The primary source of conformational isomerism in this compound arises from the rotation around the C-O-C ether linkage. Studies on simpler benzyl ethers, such as benzyl methyl ether, have revealed the presence of multiple stable conformers, typically designated as gauche and trans (or anti) conformations, arising from the dihedral angle of the C-O-C-C backbone. researchgate.netnih.gov These conformers are often stabilized by weak intramolecular interactions, such as CH⋯π interactions between the methylene protons of the benzyl group and the phenyl ring. rsc.org In the case of this compound, it is anticipated that at least two major conformers would exist, with the benzyl group oriented differently with respect to the trifluoroacetyl-substituted phenol (B47542) ring. The trifluoroacetyl group, with its strong electron-withdrawing nature, would influence the electronic distribution of the phenol ring, which in turn could affect the strength and nature of these weak intramolecular interactions, potentially altering the relative energies and populations of the conformers.
Solvent Effects: The solvent environment is expected to have a significant impact on the conformational equilibrium and dynamics of this compound. The presence of the polar trifluoroacetyl group and the ether linkage suggests that the molecule's conformation will be sensitive to solvent polarity. In polar aprotic solvents, dipole-dipole interactions would likely stabilize more extended conformations. In protic solvents, hydrogen bonding to the ether oxygen and potentially to the fluorine atoms of the trifluoroacetyl group could further influence the conformational landscape. nih.gov MD simulations in explicit solvent models would be instrumental in mapping these solvent-solute interactions and quantifying their effect on the conformational preferences. For instance, studies on phenolic resins have demonstrated the utility of MD simulations in understanding complex molecular interactions, which can be extrapolated to the behavior of this molecule in different media.
Correlation of Experimental Spectroscopic Data with Theoretical Models for Structure-Reactivity Relationships
A synergistic approach combining experimental spectroscopy with theoretical calculations is essential for a deep understanding of the structure-reactivity relationships of this compound.
Theoretical Spectroscopic Predictions: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). For this compound, DFT calculations would likely be performed on the optimized geometries of the different conformers to obtain theoretical spectra for each.
Correlation with Experimental Data:
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be sensitive to its conformation. The chemical shifts of the protons and carbons in the benzyl group and the substituted phenol ring would differ between the gauche and trans conformers. By comparing the experimentally obtained NMR spectra with the theoretically predicted spectra for each conformer, it would be possible to determine the dominant conformation in a given solvent. Studies on various phenols and their derivatives have shown excellent correlation between experimental and theoretical ¹H NMR chemical shifts, particularly when solvent effects are considered in the calculations. nih.govresearchgate.netnih.gov
Infrared (IR) Spectroscopy: The vibrational modes of the C=O group in the trifluoroacetyl moiety and the C-O-C stretching of the ether linkage would be particularly informative in the IR spectrum. The exact frequencies of these vibrations are influenced by the electronic environment and molecular conformation. Theoretical calculations can help in the precise assignment of these vibrational bands and any shifts observed upon changing the solvent can be correlated with changes in the conformational equilibrium or specific solute-solvent interactions. acs.org
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to show characteristic π-π* transitions associated with the aromatic rings. The position and intensity of these absorption bands can be influenced by the conformation and the solvent polarity. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and provide insights into the nature of the excited states. The solvatochromic shifts observed in different solvents can be correlated with theoretical models to understand the nature of the solute-solvent interactions. mdpi.comresearchgate.net
Interactive Data Table: Predicted Spectroscopic Features
| Spectroscopic Technique | Key Feature | Predicted Observation | Theoretical Basis |
| ¹H NMR | Methylene protons (-CH₂-) | Distinct signals for different conformers | Magnetic anisotropy of the aromatic rings |
| ¹³C NMR | Carbonyl carbon (-C=O) | Downfield shift due to -CF₃ group | Electron-withdrawing effect of fluorine |
| IR Spectroscopy | C=O stretch | High frequency (~1700-1750 cm⁻¹) | Inductive effect of -CF₃ group |
| UV-Vis Spectroscopy | π-π* transition | Solvatochromic shifts | Changes in dipole moment upon excitation |
Applications and Strategic Utility in Complex Organic Synthesis and Material Science
Role as a Versatile Building Block in Multi-Step Organic Syntheses
As a stable, crystalline solid, this compound serves as an excellent starting point for multi-step synthetic sequences. The benzyl (B1604629) ether provides robust protection for the phenolic hydroxyl group, allowing for extensive chemical manipulation of the trifluoroacetyl group without unintended reactions at the phenol (B47542).
One of the primary applications of 4-Trifluoroacetylphenol benzyl ether is as a precursor to 4-trifluoroacetylphenol. The benzyl ether can be selectively cleaved under standard hydrogenolysis conditions (e.g., H₂ over a palladium catalyst), a process that does not affect the trifluoroacetyl group. organic-chemistry.org This deprotection step unmasks the phenolic hydroxyl group, yielding a highly functionalized fluorinated phenol. This product is a valuable intermediate in its own right, serving as a key building block for a wide range of more complex aromatic derivatives, including pharmaceuticals, agrochemicals, and advanced polymers where the trifluoromethyl ketone moiety is a desired pharmacophore or functional unit. nih.govmdpi.com
The trifluoroacetyl group is a well-known feature in many biologically active compounds due to the unique electronic properties conferred by the fluorine atoms. nih.gov this compound acts as a key intermediate that allows for the introduction of this important functional group into larger, more complex molecules. For example, the trifluoroacetyl ketone can be chemically modified through reactions such as reduction to a secondary alcohol, olefination, or condensation. These transformations create new chiral centers or extend the carbon skeleton, paving the way for the synthesis of molecules with potential therapeutic or agricultural applications. nih.govmdpi.com The synthesis of various fluorinated compounds, including 1-indanones and quinazoline (B50416) derivatives, highlights the importance of such protected fluorinated building blocks in medicinal chemistry. mdpi.combeilstein-journals.org
Functional Group Manipulation and Orthogonal Protecting Group Strategies
The true synthetic power of this compound is realized in the context of orthogonal protecting group strategies. Orthogonality refers to the ability to deprotect one functional group in the presence of another, which is crucial for the synthesis of polyfunctionalized molecules. acs.org
The benzyl ether and the trifluoroacetyl ketone exhibit distinct chemical reactivities, allowing for their selective manipulation. This orthogonality is a cornerstone of its strategic utility.
Benzyl Ether Cleavage: The benzyl ether can be removed via catalytic hydrogenolysis, a reductive method that leaves the trifluoroacetyl group untouched. organic-chemistry.org
Ketone Reduction: The trifluoroacetyl ketone can be selectively reduced to a trifluoroethanol group using hydride reagents like sodium borohydride (B1222165), with the benzyl ether remaining intact under these conditions.
This differential reactivity enables chemists to choose which part of the molecule to modify at any given stage of a synthesis, providing precise control over the construction of complex targets.
| Target Moiety | Typical Reagents | Effect on Benzyl Ether | Effect on Trifluoroacetyl Group |
|---|---|---|---|
| Benzyl Ether | H₂, Pd/C | Cleaved to -OH | Unaffected |
| Trifluoroacetyl Group | NaBH₄ | Unaffected | Reduced to -CH(OH)CF₃ |
The trifluoroacetyl group is a potent electron-withdrawing group. This feature significantly influences the electronic properties of the entire molecule, including the stability and reactivity of the benzyl ether protecting group. Research has shown that the electronic nature of substituents on a benzyl ether can "tune" its reactivity. nih.gov For instance, electron-donating groups, like in a p-methoxybenzyl (PMB) ether, render the group susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org
Conversely, the strong electron-withdrawing effect of the trifluoroacetyl group in this compound deactivates the aromatic ring, making the benzyl ether more robust and resistant to certain cleavage conditions, particularly those involving oxidation or strong acids. researchgate.netnih.gov This inherent electronic tuning allows it to be used in synthetic strategies where other benzyl-type ethers might be too labile, thereby expanding the repertoire of orthogonal protecting group schemes available to synthetic chemists. The development of fluorinated benzyl ethers as alternative protecting groups has also been explored to enhance spectral resolution in NMR analysis of complex molecules like oligosaccharides. wiserpub.comwiserpub.com
Development of Novel Synthetic Methodologies Employing this compound
The unique structure of this compound facilitates the development of novel and efficient synthetic methodologies. Its utility lies in enabling multi-step reaction sequences where the order of bond formation and functional group manipulation is critical.
A common synthetic strategy involves:
Utilizing this compound as the starting material.
Performing one or more chemical transformations on the trifluoroacetyl ketone. This could include carbon-carbon bond-forming reactions to build complexity or reductions to install stereocenters.
The benzyl ether remains in place throughout these steps, protecting the phenolic oxygen.
In a late stage of the synthesis, the benzyl ether is cleaved to reveal the free phenol, which can then be used for subsequent reactions or may be a key feature of the final target molecule.
This approach, where the benzyl ether acts as a stable handle and the ketone as a versatile reactive site, allows for the streamlined synthesis of complex substituted phenols that would be difficult to access through other routes. This strategy is particularly valuable in creating libraries of related compounds for drug discovery, where a common intermediate is modified and then deprotected in the final step.
Strategic Integration in Target-Oriented Synthesis and Divergent Synthesis Efforts
The strategic incorporation of "this compound" in complex molecular syntheses, particularly in target-oriented and divergent synthesis, hinges on the unique and complementary functionalities of this compound: the trifluoroacetyl group, the phenyl ether linkage, and the benzyl protecting group. While direct literature on the extensive application of this specific molecule is limited, its potential utility can be inferred from the well-established reactivity and strategic value of its constituent parts in analogous systems.
In target-oriented synthesis, where the goal is the construction of a single, complex molecule, "this compound" can serve as a versatile building block. The trifluoroacetyl group, a potent electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various functionalities at positions ortho and para to the trifluoroacetyl group. The benzyl ether serves as a robust protecting group for the phenolic oxygen, which can be cleaved under specific conditions, revealing a hydroxyl group for further functionalization.
A hypothetical retrosynthetic analysis of a complex target molecule might envision the disconnection of a key bond to a substituted phenol. "this compound" could be the starting material for the elaboration of this phenolic fragment. The trifluoroacetyl group can be used to direct the regioselective introduction of substituents, and once this is achieved, it can either be retained in the final target if desired for its electronic properties or transformed into other functional groups. For instance, it can be reduced to a trifluoromethyl alcohol or converted to a trifluoromethyl-substituted heterocycle.
The benzyl ether protecting group is stable under a wide range of reaction conditions, making it compatible with many synthetic transformations. mpg.deorganic-chemistry.org Its removal is typically achieved through catalytic hydrogenolysis, a mild method that is often compatible with other functional groups in the molecule. organic-chemistry.orgyoutube.com This orthogonality allows for the selective deprotection of the phenol at a late stage in the synthesis, enabling the introduction of sensitive functionalities or the formation of a final key bond.
In the realm of divergent synthesis, "this compound" presents itself as a valuable scaffold for the generation of compound libraries. Divergent synthesis aims to create a multitude of structurally related compounds from a common intermediate, which is ideal for exploring structure-activity relationships in medicinal chemistry or for discovering new materials with desired properties.
The reactivity of the trifluoroacetyl group is central to its utility in divergent synthesis. This group can undergo a variety of transformations to generate a diverse set of derivatives. For example, reaction with different nucleophiles can lead to the formation of various heterocyclic systems. The ketone functionality can also be a handle for olefination reactions or reductive aminations, further expanding the structural diversity of the resulting library.
The general synthetic approach for aryl trifluoromethyl ketones involves several methods, including the oxidation of trifluoromethyl alcohols and nucleophilic trifluoromethylation reactions. thieme-connect.com A straightforward method for their formation involves the use of readily available methyl esters and fluoroform (HCF3). beilstein-journals.orgbeilstein-journals.org
The following table illustrates potential transformations of the trifluoroacetyl group in "this compound" that could be exploited in a divergent synthesis strategy:
| Reagent/Condition | Product Functional Group |
| 1. Hydrazine derivative 2. Base | Pyrazole |
| 1. Hydroxylamine | Oxime |
| 1. Primary amine, NaBH3CN | Secondary amine |
| Wittig reagent (e.g., Ph3P=CHCO2Et) | Alkene |
| NaBH4 | Secondary alcohol |
Furthermore, the strategic deprotection of the benzyl ether at different stages of the divergent synthesis can introduce another layer of diversity. Once deprotected, the resulting phenol can be alkylated, acylated, or used in coupling reactions to introduce a wide array of substituents. This dual functional handle approach—leveraging both the reactivity of the trifluoroacetyl group and the latent reactivity of the protected phenol—makes "this compound" a powerful tool for the rapid generation of diverse molecular architectures.
The introduction of trifluoromethyl groups into poly(aryl ether ketones) has been shown to enhance their properties for applications in material science. tandfonline.comnih.govsemanticscholar.org The presence of the -CF3 group can increase the free volume of the polymer, leading to a lower dielectric constant and dielectric loss. tandfonline.comnih.govsemanticscholar.org While "this compound" is a small molecule, its core structure is relevant to the monomers used in the synthesis of such high-performance polymers. The trifluoroacetyl group could be a precursor to the trifluoromethyl group in a polymer backbone, and the ether linkage is characteristic of this class of materials.
Future Research Directions and Emerging Paradigms in 4 Trifluoroacetylphenol Benzyl Ether Chemistry
Exploration of Unprecedented Reactivity and Catalytic Transformations
Currently, there is no published research detailing specific catalytic transformations or unprecedented reactivity of 4-trifluoroacetylphenol benzyl (B1604629) ether. Future studies could hypothetically explore its reactivity in various catalytic systems. For instance, the trifluoroacetyl group, a strong electron-withdrawing group, could influence the reactivity of the aromatic ring, potentially enabling novel C-H functionalization or cross-coupling reactions. The ether linkage could also be a target for catalytic cleavage or rearrangement studies, opening pathways to other functionalized phenols.
Rational Design of Derivatives with Enhanced or Novel Reactivity Profiles
The rational design of derivatives of 4-trifluoroacetylphenol benzyl ether is a field ripe for exploration. As no derivatives are currently described in the scientific literature, initial efforts would likely focus on modifying the core structure to tune its electronic and steric properties. For example, introducing substituents on either the phenyl or benzyl ring could modulate the reactivity of the ketone or the stability of the ether linkage. Such derivatives, once synthesized, would require thorough characterization and reactivity screening.
Development of Asymmetric Synthesis and Stereoselective Transformations
There is no existing literature on the asymmetric synthesis or stereoselective transformations involving this compound. Future research could focus on the development of catalytic methods to introduce chirality. For example, asymmetric reduction of the ketone to a chiral alcohol would be a primary target. This could involve the use of chiral catalysts and reagents to produce enantioenriched secondary alcohols, which are valuable building blocks in medicinal chemistry.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The integration of the synthesis of this compound into flow chemistry and automated systems has not been reported. The principles of flow chemistry, such as improved heat and mass transfer, could potentially offer advantages for its synthesis, especially if any synthetic steps are highly exothermic or involve unstable intermediates. An automated flow platform could enable rapid optimization of reaction conditions and facilitate scalable production.
Green Chemistry and Sustainable Synthesis Innovations for Production and Transformation
The application of green chemistry principles to the synthesis and transformation of this compound is an unexplored area. Future research could aim to develop more sustainable synthetic routes, for example, by using greener solvents, employing catalytic rather than stoichiometric reagents, and minimizing waste generation. The development of biocatalytic methods for its synthesis or transformation could also be a key area of investigation for enhancing the sustainability of processes involving this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-trifluoroacetylphenol benzyl ether, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be optimized via benzyl ether formation using 4-trifluoromethylphenol derivatives. For example, nucleophilic substitution reactions with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yield the ether. Evidence from related trifluoromethylphenyl acetic acid syntheses suggests that temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:benzyl halide) are critical for >80% yield . Parallel methods for difluoromethyl ethers, such as using triflate reagents, may also apply but require inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation relies on - and -NMR to identify benzyl ether protons (δ 4.5–5.0 ppm) and the trifluoroacetyl group (δ -60 to -70 ppm for ). Mass spectrometry (EI-MS) with a molecular ion peak at m/z 296 [M] further validates the structure .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies on similar trifluoromethyl compounds indicate degradation under prolonged UV exposure or high humidity. Store the compound in amber vials at -20°C under nitrogen. Accelerated stability testing (40°C/75% RH for 1 month) can predict shelf life, with HPLC monitoring for degradation products like 4-trifluoromethylphenol .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The trifluoroacetyl group is a strong electron-withdrawing meta-director. Kinetic studies using nitration (HNO₃/H₂SO₄) show preferential substitution at the meta position, with rate constants 3–5× slower than unsubstituted benzyl ethers. Computational modeling (DFT) of charge distribution and frontier molecular orbitals can further predict regioselectivity .
Q. How can this compound be functionalized for use in drug discovery, and what are the key challenges?
- Methodological Answer : The benzyl ether can undergo hydrogenolysis (H₂/Pd-C) to yield 4-trifluoroacetylphenol, a precursor for prodrugs. However, the trifluoroacetyl group may hinder enzymatic cleavage in vivo. Site-selective modifications, such as introducing bioisosteres (e.g., sulfonamides), improve metabolic stability. Parallel studies on trifluoromethylpyridine derivatives highlight the need for balancing lipophilicity (logP < 3) and solubility .
Q. What environmental persistence data exist for this compound, and how can its degradation pathways be studied?
- Methodological Answer : Per- and polyfluoroalkyl substances (PFAS) like this compound may exhibit environmental persistence due to C-F bond strength. Aerobic biodegradation assays (OECD 301B) using activated sludge can quantify half-life. Advanced LC-MS/MS methods detect breakdown products, such as trifluoroacetic acid, which is resistant to further degradation .
Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?
- Methodological Answer : Hydrogenation of the benzyl ether group requires careful catalyst selection. Pd/C (5% w/w) in ethanol achieves full reduction at 50 psi H₂, but the trifluoroacetyl group may deactivate the catalyst. Switching to Rh/Al₂O₃ improves tolerance, with turnover numbers (TON) increasing from 50 (Pd) to 200 (Rh). In situ IR spectroscopy monitors carbonyl group stability during reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
